molecular formula C8H7BrF2O B1588016 2,6-Difluoro-4-methoxybenzyl bromide CAS No. 94278-68-9

2,6-Difluoro-4-methoxybenzyl bromide

Cat. No. B1588016
CAS RN: 94278-68-9
M. Wt: 237.04 g/mol
InChI Key: JCRQCVDDBZVTMB-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(bromomethyl)-3,5-difluorophenyl methyl ether . The InChI code is 1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 43-46°C . It is a solid at ambient temperature .

Scientific Research Applications

Application in Ionic Liquids

  • Ionic Liquid Synthesis : 2,6-Difluoro-4-methoxybenzyl bromide is used in the synthesis of new low melting ammonium-based ionic liquids with ether functionality. These ionic liquids are synthesized and characterized using various techniques like NMR, mass spectroscopy, and elemental analysis, and are found to have a lower melting point and enhanced thermal stability (Kärnä, Lahtinen, & Valkonen, 2009).

Application in Oligoribonucleotide Synthesis

  • Protecting Group in Oligoribonucleotide Synthesis : The compound is utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. It shows rapid removal from oligoribonucleotides, proving its effectiveness in this role (Takaku & Kamaike, 1982).

Application in Bromination Studies

  • Bromination of Alcohols : It plays a role in the study of the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols. This research contributes to the understanding of the reaction of such compounds with bromine water, revealing the influence of electronegativity of benzyl substituents on bromination products (Nakatani et al., 1984).

Application in Radiopharmaceuticals

  • Synthesis of Radiotracers : The compound is used in the preparation of fluorobenzyl bromides, intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are crucial in positron emission tomography (PET), a medical imaging technique (Zaitsev et al., 2002).

Application in Solid State Chemistry

  • Study of Ionic Lattices and π-Stacking : 2,6-Difluoro-4-methoxybenzyl bromide derivatives are studied to understand the synergism between π-stacking interactions and steric effects in the solid state. This research contributes significantly to the field of solid-state chemistry and material science (Martin, Patrick, & Cammers, 1999).

Application in Radical Cyclization

  • Synthesis of Heterocyclic Compounds : It's used in the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones via radical cyclization, offering a method to create complex heterocyclic compounds. This process has implications for pharmaceutical and synthetic organic chemistry (Majumdar & Mukhopadhyay, 2003).

Safety And Hazards

2,6-Difluoro-4-methoxybenzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)-1,3-difluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRQCVDDBZVTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391725
Record name 2,6-Difluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxybenzyl bromide

CAS RN

94278-68-9
Record name 2,6-Difluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxybenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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